molecular formula C19H25N3O2 B5776297 1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5776297
M. Wt: 327.4 g/mol
InChI Key: RDGXSRGNZVZFAU-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-(3-pyridylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl and pyridyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)piperazine: Lacks the pyridyl group, which may result in different biological activities.

    4-(3-Pyridylmethyl)piperazine: Lacks the dimethoxybenzyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

1-(3,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of both the dimethoxybenzyl and pyridylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-23-18-6-5-16(12-19(18)24-2)14-21-8-10-22(11-9-21)15-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGXSRGNZVZFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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